1,3,5-Tris(4-bromophenyl)benzene
Overview
Description
1,3,5-Tris(4-bromophenyl)benzene: is a halogenated aromatic compound with the molecular formula C24H15Br3. It is a monomer used in the formation of covalent aromatic frameworks. This compound is known for its unique structure, which consists of a central benzene ring substituted with three 4-bromophenyl groups at the 1, 3, and 5 positions. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris(4-bromophenyl)benzene is the formation of covalent aromatic frameworks (COFs) . COFs are a class of porous polymers that are primarily used in the development of adsorption membranes to treat organic pollutants .
Mode of Action
This compound: interacts with its targets by acting as a halogenated aromatic monomer . This allows it to participate in the formation of COFs, which are essentially networks of interconnected organic molecules .
Biochemical Pathways
The biochemical pathway affected by This compound involves the synthesis of porous aromatic frameworks . These frameworks can then interact with various organic pollutants, effectively trapping them within their porous structure .
Pharmacokinetics
The ADME properties of This compound Given its use in the formation of cofs, it is likely that its bioavailability is influenced by factors such as its halogenation and its ability to form covalent bonds .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the formation of COFs . These COFs can then be used to develop adsorption membranes, which have the ability to treat organic pollutants .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the formation of COFs can be affected by factors such as temperature and the presence of other reactants . More research is needed to fully understand the environmental influences on the action of this compound .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(4-bromophenyl)benzene plays a significant role in biochemical reactions, particularly in the formation of covalent aromatic frameworks. It interacts with various enzymes and proteins that facilitate the formation of these frameworks. The compound’s halogenated aromatic structure allows it to form stable interactions with biomolecules, which can lead to the development of new materials with unique properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular components can lead to changes in cell behavior, including alterations in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. The compound’s unique structure allows it to interact with specific biomolecules, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism can influence its overall biochemical activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence the compound’s localization and accumulation, thereby affecting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-bromophenyl)benzene is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3,4-dibromophenylmagnesium bromide with phenol under basic conditions. The reaction proceeds as follows:
- Preparation of 3,4-dibromophenylmagnesium bromide by reacting 3,4-dibromobenzene with magnesium in the presence of anhydrous ether.
- Reaction of the resulting Grignard reagent with phenol in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-bromophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira-Hagihara reaction to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and copper iodide are often used in the presence of a base such as triethylamine.
Major Products:
- Substitution reactions can yield various derivatives depending on the substituent introduced.
- Coupling reactions can produce extended aromatic frameworks or polymers .
Scientific Research Applications
1,3,5-Tris(4-bromophenyl)benzene has several applications in scientific research:
Materials Science: It is employed in the fabrication of high-efficiency organic light-emitting diodes (OLEDs) due to its ability to form stable aromatic frameworks.
Environmental Science: The compound is used in the development of materials for environmental remediation, particularly in adsorbing harmful organic compounds from water and air.
Comparison with Similar Compounds
- 1,3,5-Tris(bromomethyl)benzene
- 1,3,5-Tribromobenzene
- 4,4’'-Dibromo-p-terphenyl
- 1,3,5-Tris(4-carboxyphenyl)benzene
- Tetrakis(4-aminophenyl)methane
- 1,3,6,8-Tetrabromopyrene
Comparison: 1,3,5-Tris(4-bromophenyl)benzene is unique due to its specific substitution pattern and the presence of three bromine atoms, which make it particularly suitable for forming covalent aromatic frameworks. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications in materials science and environmental remediation .
Properties
IUPAC Name |
1,3,5-tris(4-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRITCAXSBOPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283253 | |
Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-49-1 | |
Record name | 7511-49-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(4-bromophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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